molecular formula C12H9FN4O B11962903 N'-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide

Cat. No.: B11962903
M. Wt: 244.22 g/mol
InChI Key: BGWQSNBVMOOUBO-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(4-Fluorophenyl)methylidene]-2-pyrazinecarbohydrazide is a hydrazone derivative featuring a pyrazine core linked to a 4-fluorophenyl group via an imine bond (E-configuration). Its structure combines the electron-deficient pyrazine ring with the electron-withdrawing fluorine substituent, influencing electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C12H9FN4O

Molecular Weight

244.22 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H9FN4O/c13-10-3-1-9(2-4-10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+

InChI Key

BGWQSNBVMOOUBO-FRKPEAEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=NC=CN=C2)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide typically involves the reaction of 4-fluorobenzaldehyde with 2-pyrazinecarbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by blocking their active sites. The compound’s fluorophenyl group and pyrazine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Pyrazinecarbohydrazide Derivatives

Compound 1 : (2-N'-[(E)-(3,4,5-Trimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide

  • Structural Difference : Replacement of the 4-fluorophenyl group with a 3,4,5-trimethoxyphenyl moiety.
  • Activity : Demonstrated significant anti-inflammatory effects in a mouse chronic inflammation model, outperforming the fluorophenyl analog in this context. The methoxy groups likely enhance electron donation and lipophilicity, improving target binding .
  • SAR Insight : Electron-donating substituents (e.g., methoxy) on the arylidene fragment may optimize anti-inflammatory activity compared to electron-withdrawing fluorine.

Compound 2 : N′-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

  • Structural Difference : Substitution of pyrazine with a biphenyl system.
  • Properties: Exhibits unique supramolecular architecture due to π-π stacking and hydrogen bonding, influencing crystallinity and stability.

Pyridinecarbohydrazide Analogs

Compound 3 : N-[(5-Fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (L4)

  • Structural Difference : Pyridine core instead of pyrazine; hydroxyl and fluorine substituents on the phenyl ring.
  • Activity : Active against E. coli (MIC: 1.55 mM) but inactive against S. aureus. The hydroxyl group at the ortho position likely enhances hydrogen bonding with bacterial targets, a feature absent in the 4-fluorophenyl-pyrazine analog .

Compound 4: N'-[(E)-(6-Fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide

  • Structural Difference: Incorporation of a quinoline ring with fluorine and hydroxyl groups.
  • Implications: The quinoline system may improve DNA intercalation properties, suggesting divergent mechanisms compared to pyrazine-based hydrazides .

Heterocyclic Modifications

Compound 5 : N′-[(E)-(4-Fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

  • Structural Difference : Replacement of pyrazine with a cyclopentapyrazole ring.

Compound 6 : 2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

  • Structural Difference : Benzimidazole sulfanyl group replaces pyrazine.
  • Activity : Moderate antimicrobial activity (MIC: 13.3–26.6 μM against E. coli and K. pneumoniae). The benzimidazole moiety may facilitate interactions with bacterial cell walls, though potency is lower than some pyrazine derivatives .

Physicochemical and Structural Properties

  • Crystallinity : The 4-fluorophenyl group enables tight molecular packing, as seen in N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide, which forms stable crystals via T-shaped contacts .
  • Synthesis : The target compound is typically synthesized via acid-catalyzed condensation of 2-pyrazinecarbohydrazide with 4-fluorobenzaldehyde, analogous to methods used for related hydrazones .

Key Research Findings and Implications

  • Anti-Inflammatory Potential: Methoxy-substituted analogs outperform fluorophenyl derivatives, suggesting substituent bulk and electron donation are critical for COX inhibition .

Biological Activity

N'-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial and anticancer properties. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with 2-pyrazinecarbohydrazide. The reaction is usually carried out in an organic solvent, such as methanol or ethanol, under reflux conditions. The resulting product is characterized using techniques like NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyrazine derivatives, including this compound. The compound has shown significant activity against various bacterial strains, including Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were found to be comparable to standard antimycobacterial agents like isoniazid. For instance, one study reported MIC values in the range of 0.07 to 0.32 µM against M. tuberculosis H37Rv, indicating potent activity against this pathogen .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using standard assays such as the MTT assay on various human cell lines.

  • Selectivity Index (SI) : The selectivity index for this compound was calculated to assess its safety profile. In particular, compounds that exhibited low cytotoxicity against normal cells while maintaining high antimicrobial activity are considered promising candidates for further development .

Study 1: Antimycobacterial Activity

In a study focused on hydrazone derivatives, including this compound, researchers found that modifications in substituents significantly impacted biological activity. The study emphasized the importance of structural features in enhancing antimycobacterial properties .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of electron-withdrawing groups like the fluorophenyl moiety enhances the biological activity of pyrazine derivatives. This is attributed to increased electron deficiency which may improve binding affinity to microbial targets .

Data Tables

Compound NameMIC (µM)Cytotoxicity (IC50 µM)Selectivity Index
This compound0.07 - 0.32>100>300
Isoniazid0.150500
Ethambutol0.54080

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.